9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-A]pyrimidin-4-one core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of catalysts to improve yield and selectivity, would apply.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert imine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylethyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce secondary amines.
Scientific Research Applications
9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Limited applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-2-[(2-phenylethyl)amino]-3-[(E)-[(2-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
- 9-Methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Uniqueness
The uniqueness of 9-Methyl-2-[(1-phenylethyl)amino]-3-[(E)-[(1-phenylethyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific substitution pattern and the presence of both amino and imino groups. This combination of features allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C26H26N4O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
9-methyl-2-(1-phenylethylamino)-3-(1-phenylethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C26H26N4O/c1-18-11-10-16-30-25(18)29-24(28-20(3)22-14-8-5-9-15-22)23(26(30)31)17-27-19(2)21-12-6-4-7-13-21/h4-17,19-20,28H,1-3H3 |
InChI Key |
SXHRDXKEEZZFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC(C)C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.